

Application Notes and Protocols for BI-860585

Administration in In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **BI-860585**, a potent and selective dual mTORC1/mTORC2 kinase inhibitor. The following information is intended to guide the design and execution of preclinical studies to evaluate the efficacy and pharmacodynamics of **BI-860585** in various cancer models.

Introduction to BI-860585

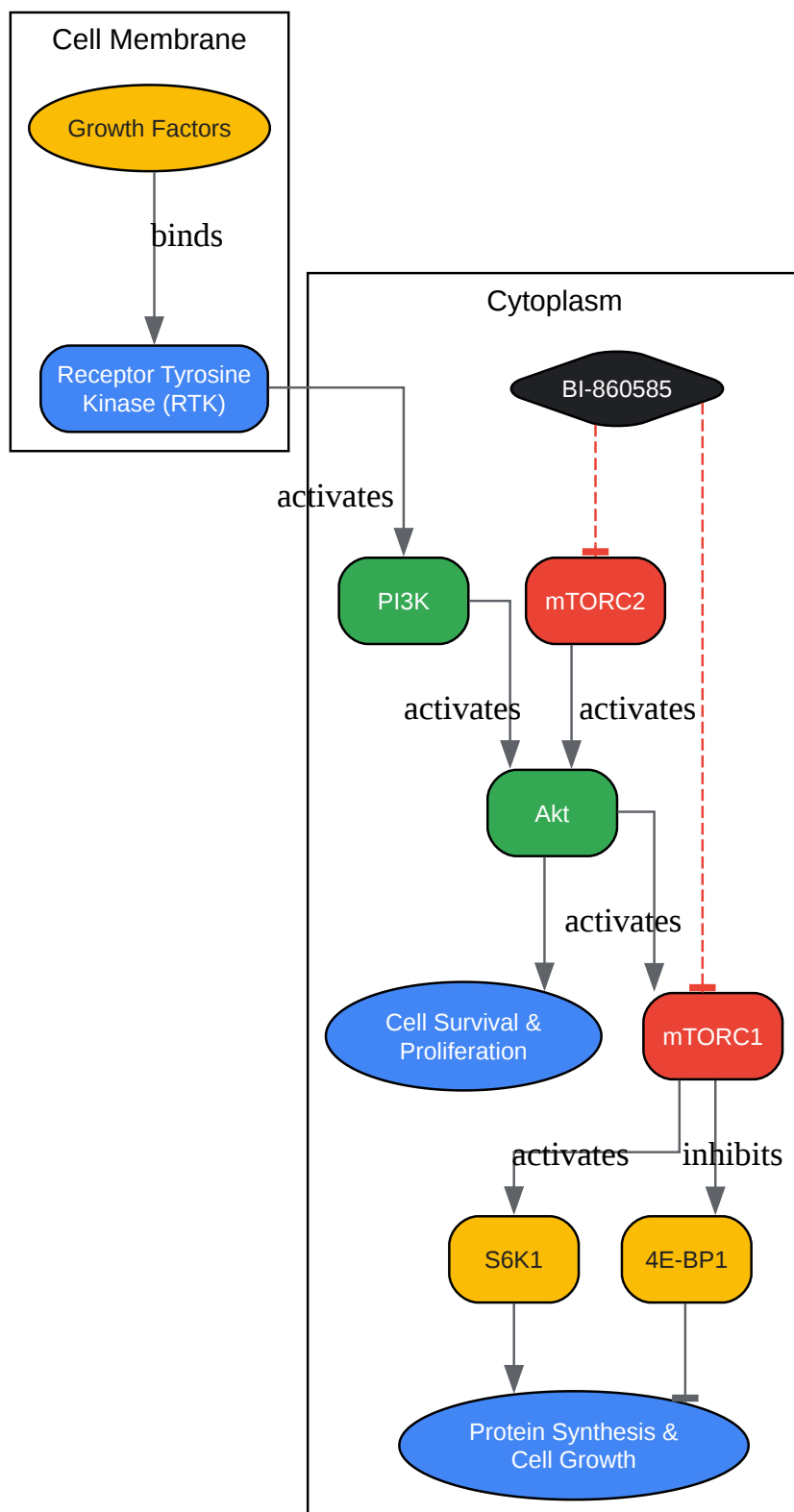
BI-860585 is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2.^[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in human cancers.^{[1][2]} By inhibiting both mTORC1 and mTORC2, **BI-860585** can effectively block downstream signaling, leading to the induction of apoptosis and a reduction in tumor cell proliferation.^[1] Preclinical studies have demonstrated that **BI-860585** has potent antitumor activity against various sarcoma types, and clinical trials have established its maximum tolerated dose (MTD) in humans for both monotherapy and combination therapies.^{[2][3][4][5]}

Mechanism of Action of BI-860585

The mTOR protein is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.

- mTORC1 is a key regulator of protein synthesis and cell growth in response to nutrients and growth factors.
- mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKC α .

BI-860585 binds to the kinase domain of mTOR, preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition is believed to offer a more complete blockade of the mTOR pathway compared to first-generation mTOR inhibitors (rapalogs), which primarily target mTORC1.



[Click to download full resolution via product page](#)

BI-860585 inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

The following tables summarize the available clinical data for **BI-860585** and provide a representative dosing schedule for preclinical in vivo studies.

Table 1: Clinical Dosing of **BI-860585** in Human Phase I Trials[2][3][4]

Treatment Arm	BI-860585 Dose	Combination Agent	Maximum Tolerated Dose (MTD) of BI-860585
A (Monotherapy)	5-300 mg/day	None	220 mg/day
B (Combination)	40-220 mg/day	Exemestane (25 mg/day)	160 mg/day
C (Combination)	80-220 mg/day	Paclitaxel (80 mg/m ² /week)	160 mg/day

Table 2: Representative Dosing Schedule for **BI-860585** in a Mouse Xenograft Model

Parameter	Recommendation
Animal Model	Athymic Nude or SCID mice
Tumor Model	Subcutaneous xenograft of human sarcoma cell line
BI-860585 Dose	10-50 mg/kg (dose range finding study recommended)
Administration Route	Oral gavage
Vehicle	0.5% Methylcellulose in sterile water
Dosing Frequency	Once daily (QD)
Treatment Duration	21-28 days, or until tumor volume endpoint is reached

Note: The preclinical dosing is a representative suggestion based on common practices for mTOR inhibitors and should be optimized for each specific tumor model and experimental design.

Experimental Protocols

The following protocols provide detailed methodologies for a typical in vivo efficacy study of **BI-860585** using a subcutaneous xenograft model in mice.

Preparation of BI-860585 Formulation for Oral Gavage

Materials:

- **BI-860585** powder
- 0.5% (w/v) Methylcellulose solution in sterile water
- Sterile microcentrifuge tubes
- Sonicator (optional)
- Vortex mixer

Procedure:

- Calculate the required amount of **BI-860585** based on the desired concentration and final volume. For a 10 mg/mL stock solution, weigh 10 mg of **BI-860585**.
- In a sterile microcentrifuge tube, add the weighed **BI-860585** powder.
- Add the appropriate volume of 0.5% methylcellulose solution to achieve the desired concentration. For a 10 mg/mL solution, add 1 mL of the vehicle.
- Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a fine, uniform suspension.

- Store the formulation at 4°C for up to one week. Before each use, vortex the suspension thoroughly to ensure homogeneity.

In Vivo Efficacy Study in a Xenograft Mouse Model

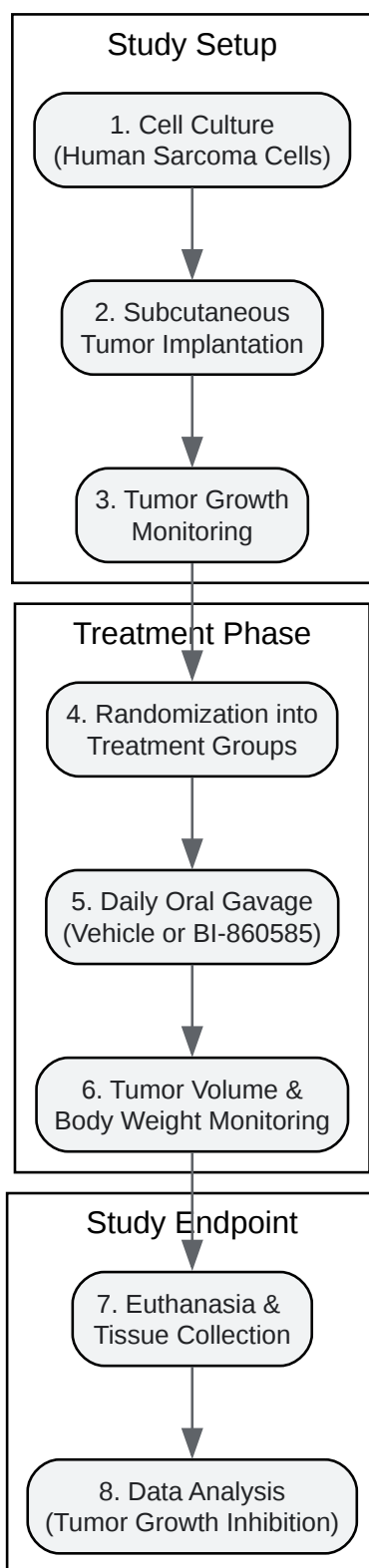
Animal Model:

- Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.

Tumor Model:

- Human sarcoma cell line (e.g., HT-1080, A-673) cultured under standard conditions.

Experimental Workflow:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of mTORC1/2 inhibitor BI 860585 as single agent or with exemestane or paclitaxel in patients with advanced solid tumors. - ASCO [asco.org]
- To cite this document: BenchChem. [Application Notes and Protocols for BI-860585 Administration in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192380#bi-860585-administration-and-dosing-schedule-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com